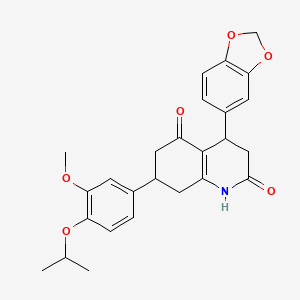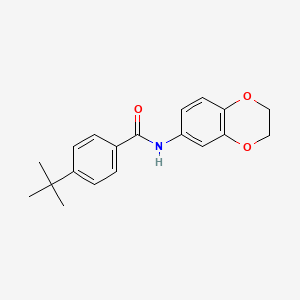
4-(1,3-benzodioxol-5-yl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a member of the quinoline derivatives, a class of compounds known for their diverse pharmacological activities, including anticancer properties. These compounds are characterized by a benzene ring fused to a pyridine ring, forming the quinoline core. The specific structure mentioned suggests potential for significant biological activity due to the presence of substituents known to modulate the interaction with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions including cyclization, condensation, and functionalization steps. For example, Chen et al. (2011) synthesized a series of 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-ones, showcasing the intricate steps involved in the creation of quinoline derivatives with potential anticancer activity (Chien‐Ting Chen et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in their biological activity. X-ray crystallography, NMR, and computational modeling are commonly used to elucidate the structure, as demonstrated by Jayaraj and Desikan (2020), who analyzed the structure of a small molecule using various techniques, including DFT calculations (Premkumar Jayaraj & Rajagopal Desikan, 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including hydrolysis, photolysis, and polymerization. For instance, Wang et al. (2009) explored the hydrolysis and photolysis of a quinol ester, highlighting the chemical stability and reactivity of quinoline compounds (Yue-ting Wang et al., 2009).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Nomura et al. (2004) investigated the crystal structures and topochemical polymerizations of quinodimethanes, providing insights into the physical properties of quinoline-related compounds (S. Nomura et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for the pharmacological activity of quinoline derivatives. The study by Karkara et al. (2020) on the synthesis of quinoline containing amino carbinols as antitubercular agents demonstrates the exploration of chemical properties relevant to therapeutic applications (Bidhu Bhusan Karkara et al., 2020).
Applications De Recherche Scientifique
Chemical Synthesis and Catalytic Applications
This compound's utility in scientific research includes its role in chemical synthesis and catalytic processes. For instance, it's been used in the synthesis of various chiral pharmaceutical ingredients, showcasing its potential in creating amino acid or secondary amine components essential in drug development (Imamoto et al., 2012).
Structural Analysis and Theoretical Studies
The compound also finds applications in theoretical and structural analysis studies. This includes research involving density functional theory (DFT) calculations and X-ray diffraction studies to understand the molecular and structural properties of similar compounds (Gupta & Chaudhary, 2015).
Electrochemical Studies
Electrochemical behavior studies have also utilized this compound. These studies aim to understand the relationship between the molecular structure of quinones and their electrochemical properties, which is crucial for the development of electrochemical sensors and devices (Bautista-Martínez, González, & Aguilar-Martínez, 2004).
Anticancer Research
In the field of anticancer research, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These studies focus on understanding the structure-activity relationships and identifying new lead compounds for further drug development (Chen et al., 2011).
Photolysis and Hydrolysis Studies
This compound is also pivotal in studies investigating photolysis and hydrolysis reactions. Understanding these reactions is essential for drug stability and the development of new pharmaceuticals (Wang et al., 2009).
Photovoltaic Research
In the field of photovoltaic research, this compound and its derivatives play a role in enhancing photovoltaic performance. This involves increasing the conjugation of the acceptor unit in copolymers for improved solar cell efficiency (Hu et al., 2014).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-14(2)33-22-7-4-15(10-23(22)30-3)17-8-19-26(20(28)9-17)18(12-25(29)27-19)16-5-6-21-24(11-16)32-13-31-21/h4-7,10-11,14,17-18H,8-9,12-13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFYSPSSKUOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5518559.png)
![5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole](/img/structure/B5518562.png)
![N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5518575.png)
![ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B5518583.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)
![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5518614.png)
![N-(3-chloro-4-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5518617.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)
![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)
